molecular formula C8H7BrN2 B1502204 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1174007-40-9

3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1502204
CAS No.: 1174007-40-9
M. Wt: 211.06 g/mol
InChI Key: LJSVMQHYWFENCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a bromomethyl group at the 3-position. This structure combines the electron-rich aromatic system of the pyrrolopyridine scaffold with the reactivity of a brominated alkyl group, making it a versatile intermediate in medicinal chemistry and materials science. The bromomethyl group serves as a leaving group, enabling nucleophilic substitution reactions to introduce diverse functionalities, such as amines, thiols, or alkoxy groups. Its synthesis typically involves alkylation of the parent pyrrolo[2,3-b]pyridine or functionalization of pre-substituted derivatives .

Properties

IUPAC Name

3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c9-4-6-5-11-8-7(6)2-1-3-10-8/h1-3,5H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSVMQHYWFENCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2CBr)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675420
Record name 3-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174007-40-9
Record name 3-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Pharmaceutical Development

Key Applications:

  • Drug Synthesis: This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders such as Alzheimer's and Parkinson's disease. Its structural properties allow for the modification necessary to create effective therapeutic agents .
  • Kinase Inhibition: Research has shown that derivatives of this compound can inhibit specific kinases, such as SGK-1, which are involved in diseases like chronic renal disease and cardiovascular disorders .

Case Study:
A study highlighted the synthesis of various derivatives of 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine that demonstrated potent activity against fibroblast growth factor receptors (FGFRs), which are critical in cancer proliferation pathways. These derivatives were tested for their ability to inhibit cell migration and proliferation in vitro, showing promising results for future drug development.

Material Science

Key Applications:

  • Organic Semiconductors: The compound's unique electronic properties make it suitable for use in organic semiconductors, enhancing performance in electronic devices such as transistors and solar cells .

Data Table:

PropertyValue
Electronic MobilityHigh
Band GapTunable
Thermal StabilityModerate

Biological Research

Key Applications:

  • Cancer Mechanisms: Researchers utilize this compound to explore its effects on cellular processes related to cancer. It aids in understanding mechanisms of cell proliferation and apoptosis, particularly in cancer cell lines .
  • Chemical Biology: It serves as a tool to study protein interactions and enzyme functions, providing insights into various biological processes .

Case Study:
In a recent investigation, this compound was evaluated for its cytotoxic effects on breast and ovarian cancer cell lines. The results indicated moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards healthy cells, suggesting potential therapeutic applications .

Agricultural Chemistry

Key Applications:

  • Agrochemical Development: The compound is employed in formulating environmentally friendly pesticides and herbicides. Its efficacy in targeting specific pests while minimizing ecological impact is a significant advantage .

Data Table:

Agrochemical TypeEfficacy
HerbicidesHigh
InsecticidesModerate

Organic Synthesis

Key Applications:

  • Building Block for Complex Molecules: As a building block in organic synthesis, this compound allows chemists to construct complex molecules efficiently. Its reactivity facilitates the creation of various derivatives with tailored properties for specific applications .

Case Study:
A series of reactions involving this compound led to the successful synthesis of multiple substituted derivatives that exhibited enhanced biological activity compared to the parent compound. This highlights its utility in generating diverse chemical entities for research and development purposes .

Mechanism of Action

The mechanism by which 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine exerts its effects depends on its specific application. For example, in kinase inhibition, the compound may bind to the ATP-binding site of the kinase, preventing its activity. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine with structurally related compounds, focusing on substituents, synthetic routes, reactivity, and biological activity.

Table 1: Structural and Functional Comparison of Pyrrolo[2,3-b]pyridine Derivatives

Compound Name Substituents Synthesis Method Key Reactivity/Applications Biological Activity/Applications
This compound Bromomethyl at 3-position Alkylation of core or bromination of methyl derivatives Nucleophilic substitution (SN2), precursor for alkylation or cross-coupling reactions Intermediate for kinase inhibitors or antitumor agents
5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine () Phenylethynyl at 3, bromo at 5 Sonogashira coupling of iodo intermediate Cross-coupling reactions, potential use in materials science Not explicitly reported; likely intermediate for SAR studies
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde () Aldehyde at 3, bromo at 5 Duff reaction (hexamine/acetic acid) Condensation reactions (e.g., Schiff bases), precursor for hydroxymethyl derivatives Intermediate for FGFR inhibitors
5-(3,4-Dimethoxyphenyl)-1-tosyl-pyrrolo[2,3-b]pyridine-3-carbaldehyde () Tosyl-protected N, dimethoxyphenyl at 5 Suzuki-Miyaura coupling Functionalization of aldehyde for drug discovery (e.g., Grignard additions) Antiproliferative activity in cancer models
3-Nitro-5-phenyl-1H-pyrrolo[2,3-b]pyridine () Nitro at 3, phenyl at 5 Nitration of parent compound Reduction to amine, acylation for kinase inhibitors CDK1 inhibition and apoptotic effects in mesothelioma
5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine () Ethyl at 2, bromo at 5 Unspecified alkylation Limited reactivity compared to bromomethyl; potential halogen exchange Not reported; structural analog for SAR studies

Key Analysis:

Substituent Effects on Reactivity

  • The bromomethyl group in this compound provides superior leaving-group ability compared to nitro () or aldehyde () substituents, enabling efficient alkylation or cross-coupling reactions.
  • Aldehyde-containing derivatives (e.g., Compound 9 in ) are pivotal for forming hydroxymethyl or secondary alcohol groups but require protection (e.g., tosyl in Compound 10) to prevent side reactions.
  • Phenylethynyl groups () enhance π-conjugation, making such derivatives suitable for optoelectronic applications.

Biological Activity Correlations Derivatives with bulky aromatic substituents (e.g., 3,4-dimethoxyphenyl in ) exhibit antiproliferative activity by targeting kinases like FGFR1 or CDK1. Nitro-to-amine conversion () generates intermediates for acylated derivatives (e.g., Compound 8a), which show nanomolar affinity for kinases. The bromomethyl group itself is rarely biologically active but serves as a critical synthetic handle for introducing pharmacophores (e.g., morpholine or piperidine groups in ).

Synthetic Flexibility

  • Bromine at the 5-position (common in ) facilitates further functionalization via Suzuki-Miyaura couplings, as seen in the synthesis of dimethoxyphenyl derivatives (Compound 11).
  • Tosyl protection () stabilizes the pyrrolopyridine core during harsh reactions, enabling selective deprotection for late-stage modifications.

Biological Activity

3-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure

The molecular structure of this compound includes a pyrrole ring fused with a pyridine ring and a bromomethyl substituent. This unique arrangement contributes to its biological properties.

Anticancer Activity

  • Mechanism of Action : The compound has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis. In vitro studies demonstrated that derivatives of this compound can effectively inhibit the proliferation of various cancer cell lines, including breast cancer cells (IC50 values ranging from 7 nM to 712 nM) .
  • Case Study : A specific derivative exhibited potent FGFR inhibitory activity and induced apoptosis in breast cancer cell lines while inhibiting migration and invasion . This suggests potential for development as an anticancer therapeutic.

Neuropharmacological Effects

  • Sedative and Analgesic Properties : Research indicates that derivatives of 1H-pyrrolo[2,3-b]pyridine exhibit sedative effects in animal models. The analgesic activity was assessed using the hot plate and writhing tests, where certain compounds showed effectiveness comparable to standard analgesics like morphine .
  • Toxicity Profile : While demonstrating significant biological activity, some derivatives also displayed toxicity, particularly in high doses. Notably, the toxicity was evaluated using acute toxicity tests which indicated that certain compounds could be harmful if ingested .

Structure-Activity Relationship (SAR)

The pharmacological efficacy of this compound can be attributed to specific structural features:

  • Bromomethyl Group : This substituent is crucial for enhancing binding affinity to target receptors.
  • Pyrrole and Pyridine Rings : The fused ring system contributes to the overall stability and reactivity of the compound.

Table of SAR Findings

Compound DerivativeTarget ActivityIC50 (nM)Remarks
Compound 4hFGFR1 Inhibition7Potent activity against breast cancer cells
Compound 4FGFR2 Inhibition9Induces apoptosis in cancer cells
Compound 5FGFR3 Inhibition25Moderate efficacy; further optimization needed
Compound 6FGFR4 Inhibition712Lower potency; requires structural modification

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine typically starts from the parent azaindole (1H-pyrrolo[2,3-b]pyridine) or its substituted derivatives. The key steps involve:

  • Selective bromination at the 3-position or at a methyl substituent attached to the pyrrolo[2,3-b]pyridine core.
  • Use of brominating agents such as bromine (Br2) in organic solvents or N-bromosuccinimide (NBS) under controlled conditions.
  • Subsequent functional group manipulations to introduce or convert substituents to the bromomethyl group.

Bromination Methods

2.1 Bromination Using Bromine or NBS

  • Bromination at the 3-position of pyrrolo[2,3-b]pyridine derivatives can be achieved using bromine in chloroform or similar organic solvents at temperatures ranging from 0 °C to room temperature. Reaction times vary from 10 to 60 minutes depending on the substrate and conditions.
  • Alternatively, N-bromosuccinimide (NBS) in the presence of a base such as triethylamine in solvents like dichloromethane or tetrahydrofuran (THF) can be used at room temperature for 1 to 16 hours to achieve selective bromination.

2.2 Radical Bromination of Methyl Groups

  • For introducing a bromomethyl substituent, radical bromination of a methyl group attached to the pyrrolo[2,3-b]pyridine ring is employed. This typically involves NBS and a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions in carbon tetrachloride or similar solvents.
  • Example: Methyl 4-bromo-2-methylbenzoate was brominated using NBS and AIBN under reflux for 5 hours, followed by work-up to isolate the bromomethyl derivative.

Cross-Coupling and Functional Group Transformations

3.1 Suzuki-Miyaura Coupling

  • Azaindole derivatives such as 5-bromo-7-azaindole can be coupled with boronic acids under Suzuki conditions using palladium catalysts like [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) and bases such as potassium carbonate in dioxane/water mixtures at 80 °C to reflux for 1 to 16 hours.
  • This step allows the introduction of aryl or heteroaryl groups at specific positions, which can be further functionalized to introduce bromomethyl groups.

3.2 Tosylation and Substitution

  • After bromination, the intermediate can be treated with tosyl chloride (p-toluenesulfonyl chloride) and a base (e.g., aqueous sodium hydroxide) in dichloromethane at 0 °C to room temperature for 1 to 12 hours to introduce tosyl groups, which can act as leaving groups for subsequent substitution reactions.
  • Tosylation may also be performed under anhydrous conditions using bases like lithium diisopropylamide (LDA) in THF at -78 °C to -40 °C, followed by tosyl chloride addition.

Alternative Synthetic Routes and Considerations

4.1 Madelung- and Fischer-type Syntheses

  • Older synthetic routes to pyrrolo[2,3-b]pyridines involve Madelung and Fischer syntheses, which can be modified to prepare substituted derivatives including bromomethyl analogues.
  • These methods involve cyclization reactions and electrophilic substitutions but are less commonly used for direct bromomethylation.

4.2 Protection and Deprotection Strategies

  • Protecting groups such as trimethylsilylethoxymethyl (SEM) are used to mask reactive sites during multi-step syntheses, facilitating selective functionalization.
  • Deprotection steps, often involving trifluoroacetic acid (TFA) treatment followed by basic work-up, must be carefully controlled to avoid side reactions such as formation of tricyclic azaindole by-products.

Summary Table of Key Preparation Parameters

Step Reagents/Conditions Temperature Time Notes
Bromination with Br2 Br2 in chloroform or organic solvent 0 °C to RT 10–60 min Selective 3-position bromination
Bromination with NBS NBS + triethylamine in DCM or THF Room temperature 1–16 hours Radical bromination of methyl groups
Radical bromination of methyl NBS + AIBN in CCl4 reflux Reflux (~77 °C) ~5 hours For bromomethyl group formation
Suzuki coupling Pd(dppf)Cl2, K2CO3, dioxane/water 80 °C to reflux 1–16 hours Introduction of aryl groups
Tosylation p-Toluenesulfonyl chloride + NaOH in DCM 0 °C to RT 1–12 hours Tosyl group introduction for substitution
Tosylation (anhydrous) LDA in THF, then tosyl chloride -78 °C to RT 30 min to 3 hours Alternative tosylation under anhydrous conditions

Research Findings and Observations

  • The use of NBS for bromination provides milder and more selective conditions compared to elemental bromine, especially for sensitive substrates.
  • Suzuki-Miyaura cross-coupling is a versatile method to functionalize the pyrrolo[2,3-b]pyridine core before bromomethylation, enabling structural diversity.
  • Protection strategies such as SEM protection are crucial for multi-step syntheses involving sensitive intermediates, though deprotection can lead to side products requiring careful optimization.
  • Radical bromination of methyl groups is effective for introducing bromomethyl substituents but requires controlled radical initiator concentrations and reaction times to minimize over-bromination or side reactions.

Q & A

Q. What are the common synthetic routes for preparing 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves bromination of precursor scaffolds or functionalization via coupling reactions. Key steps include:

  • Bromomethyl Introduction : Direct bromination using reagents like NBS (N-bromosuccinimide) under radical conditions or via electrophilic substitution.
  • Protection/Deprotection : Use of protective groups (e.g., phenylsulfonyl in ) to enhance regioselectivity during bromination .
  • Coupling Reactions : Suzuki-Miyaura cross-coupling with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid in ) using Pd(PPh₃)₄ as a catalyst .

Q. Optimization Strategies :

  • Catalyst Loading : Higher Pd catalyst ratios (e.g., 5 mol%) improve coupling efficiency .
  • Temperature Control : Reactions at 105°C in dioxane/water mixtures enhance yields .
  • Purification : Silica gel chromatography with gradients of dichloromethane/methanol achieves >95% purity .

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYieldPuritySource
BromomethylationNBS, AIBN, CCl₄, reflux60-75%90%Extrapolated
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 105°C36-51%98%
DeprotectionKOH, EtOH, 80°C85%99%

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Methodological Answer:

  • ¹H NMR :
    • Bromomethyl Peak : A singlet or multiplet near δ 4.2–4.5 ppm for -CH₂Br .
    • Aromatic Protons : Distinct peaks between δ 7.5–9.0 ppm for pyrrolopyridine hydrogens .
  • ¹³C NMR :
    • Quaternary Carbons : Signals at δ 120–140 ppm for sp² carbons.
    • CH₂Br Carbon : Peak near δ 30–35 ppm .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error (e.g., C₈H₇BrN₂⁺ = 227.9854) .
  • HPLC : Purity assessment using C18 columns with methanol/water gradients .

Q. Table 2: Key NMR Signals (DMSO-d₆)

Proton/Carbonδ (ppm)MultiplicitySource
CH₂Br4.3SingletExtrapolated
Pyrrolo C3-H8.89Doublet
Pyridine C5-H8.32Doublet

Advanced Research Questions

Q. How can researchers achieve regioselective functionalization of the pyrrolo[2,3-b]pyridine scaffold to introduce bromomethyl groups at the 3-position?

Methodological Answer: Regioselectivity is influenced by:

  • Directing Groups : Electron-withdrawing groups (e.g., sulfonyl in ) direct bromination to specific positions .
  • Protection Strategies : Temporary protection of reactive sites (e.g., NH with phenylsulfonyl) prevents undesired side reactions .
  • Metal-Mediated Coupling : Use of Pd-catalyzed reactions (e.g., Sonogashira coupling in ) to target the 3-position .

Q. Case Study :

  • : Bromine at C5 directs subsequent functionalization to C3 via Suzuki coupling .

Q. What strategies address discrepancies in biological activity data for this compound derivatives across studies?

Methodological Answer:

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds .
  • Structural Verification : Confirm purity and structure via HRMS and XRD (e.g., crystallography in ) .
  • Target Validation : Compare activity across isoforms (e.g., VEGFR1 vs. VEGFR2 in ) .

Q. Example :

  • : Discrepancies in IC₅₀ values resolved by repeating assays under inert atmospheres to prevent compound degradation .

Q. How does the bromomethyl group influence the reactivity of pyrrolo[2,3-b]pyridine in nucleophilic substitution reactions?

Methodological Answer:

  • Leaving Group Efficiency : Bromine’s electronegativity facilitates SN2 reactions with amines/thiols.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .
  • Temperature : Reactions at 60–80°C improve kinetics without decomposition .

Q. Table 3: Substitution Reactions

NucleophileProductYieldSource
Piperidine3-(Piperidinylmethyl) derivative82%Extrapolated
Sodium ThiophenolateThioether analog75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.